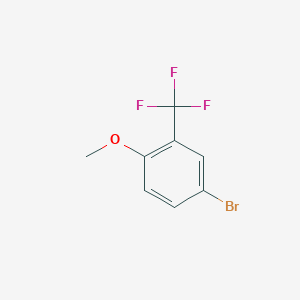

4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

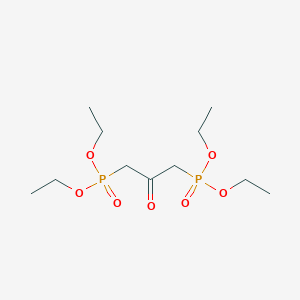

The synthesis of compounds closely related to 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene involves multiple steps, starting from precursors such as methoxymethyl-substituted aryl methyl ethers. For instance, the total synthesis of a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol demonstrates the complexity and specificity required in these synthetic pathways, achieving an overall yield of 34% after five steps (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, has been elucidated using X-ray crystallographic analysis, shedding light on the stereochemistry and conformational specifics of these molecules (Li et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs demonstrate a range of reactivities and outcomes. For example, the reaction with benzenethiols promoted by InCl3·4H2O showcases the compound's ability to undergo addition-elimination and substitution reactions, providing insight into its chemical behavior and the influence of substituents (Zhao et al., 2010).

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Bromo-1-methoxy-2-(trifluoromethyl)benzene serves as a pivotal intermediate in organic synthesis, offering diverse reactivity due to the presence of bromo, methoxy, and trifluoromethyl groups. It is employed in the synthesis of complex molecules, demonstrating its versatility in constructing various chemical structures. For instance, it participates in metalation reactions, where its position relative to substituents influences reactivity, showcasing the steric and electronic effects of the trifluoromethyl group in directing metalation sites (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006). Additionally, its functionalization through site-selective metalation and subsequent transformation into valuable derivatives underscores its utility in organic synthesis, providing pathways to synthesize benzoic acids and their derivatives (Dmowski & Piasecka-Maciejewska, 1998).

Material Science and Molecular Electronics

In material science and molecular electronics, this compound is a building block for designing and synthesizing new materials. Its use in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations exemplifies its role in developing components for electronic devices. Such applications highlight the compound's relevance in advancing technologies through the creation of molecular wires and electronic materials (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Catalysis

In the realm of catalysis, this compound has found applications in cross-coupling reactions. Its derivatization into phosphaalkene complexes showcases its integration into catalytic systems, facilitating Suzuki and Sonogashira cross-coupling reactions. These applications demonstrate the compound's utility in enhancing reaction efficiencies and selectivities, contributing significantly to the development of new catalytic methods (Deschamps, Goff, Ricard, & Floch, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Mechanism of Action

Target of Action

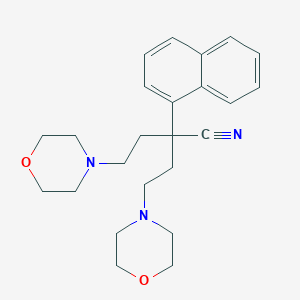

It’s known to be used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives .

Mode of Action

It’s often used as a building block in organic synthesis, contributing its bromo, methoxy, and trifluoromethyl groups to the resulting compounds .

Biochemical Pathways

As a synthetic intermediate, its impact on biochemical pathways would largely depend on the final compound it’s used to produce .

Pharmacokinetics

As a synthetic intermediate, its pharmacokinetic profile would be less relevant than that of the final therapeutic compound it’s used to create .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. It’s worth noting that this compound should be stored in a dry room at normal temperature for optimal stability .

properties

IUPAC Name |

4-bromo-1-methoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFPWZDSCKENBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

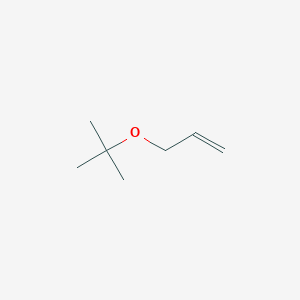

COC1=C(C=C(C=C1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379511 |

Source

|

| Record name | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1514-11-0 |

Source

|

| Record name | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1514-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)